3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential applications. It is classified as a synthetic cannabinoid, which indicates its relevance in pharmacological research, particularly in the development of therapeutic agents targeting cannabinoid receptors. The compound's systematic name reflects its molecular structure, which includes a benzonitrile moiety and a pyrrolidine ring, both of which are significant in various biological activities.
This compound is sourced from various chemical databases and research publications, highlighting its use in drug discovery and development. It falls under the classification of synthetic cannabinoids, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. These compounds are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
The synthesis of 3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile can involve several methods, typically focusing on the construction of the pyrrolidine ring and the benzonitrile group. One common approach is through palladium-catalyzed reactions, where protected γ-amino alkenes react with aryl halides to form the desired structure with high stereoselectivity .
Another method involves 1,3-dipolar cycloaddition, where a nitrone reacts with an olefin to form pyrrolidine derivatives . This reaction is advantageous due to its regio- and stereoselectivity, allowing for the formation of specific isomers essential for biological activity.
The molecular formula of 3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile is with a molecular weight of approximately 200.28 g/mol . The structure consists of a benzene ring substituted at the 3-position with a methyl group and at the 4-position with a pyrrolidine derivative. The presence of the nitrile group (–C≡N) contributes to its chemical reactivity and potential interactions with biological targets.
3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile can participate in various chemical reactions due to its functional groups. For instance:
These reactions are significant for modifying the compound to enhance its pharmacological properties or reduce toxicity.
The mechanism of action for 3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile primarily involves its interaction with cannabinoid receptors in the central nervous system. Synthetic cannabinoids often exhibit agonistic activity at these receptors, leading to effects similar to those of natural cannabinoids like tetrahydrocannabinol. This interaction can modulate neurotransmitter release, influencing pain perception, mood regulation, and appetite control.
These properties are critical for determining suitable conditions for storage, handling, and application in laboratory settings.
3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, paving the way for future therapeutic innovations.
Benzonitrile derivatives demonstrate remarkable versatility in drug discovery due to their balanced polarity, metabolic stability, and capacity for target engagement. The nitrile group (–C≡N) serves as a hydrogen bond acceptor, while the aromatic system facilitates π-stacking and hydrophobic interactions. In 3-methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile, the pyrrolidine nitrogen acts as a crucial hydrogen bond acceptor, enhancing binding specificity to proteins like kinases and nuclear receptors [1] [4].
Table 1: Structural Analogues of Benzonitrile-Based Bioactive Compounds
Compound Name | Molecular Formula | Key Structural Features | Biological Targets |
---|---|---|---|
3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile | C₁₄H₁₈N₂ | Piperidine ring, 3-methyl group | Androgen receptor (AR) |
4-[(3-Methylpyrrolidin-1-yl)methyl]benzonitrile | C₁₃H₁₆N₂ | Methylene linker, pyrrolidine | Neuromodulatory receptors |
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-benzonitrile | C₁₃H₁₆N₂O | Chiral pyrrolidine, ether linkage | CNS receptors |
The pyrrolidine ring’s substitution pattern directly influences physicochemical properties critical to drug-likeness. Introduction of a 3-methyl group in 3-methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile enhances metabolic stability by:
Table 2: Impact of Pyrrolidine Modifications on Key Drug Development Parameters
Modification Type | logP Change | Metabolic Stability (t₁/₂) | Protein Binding Affinity (IC₅₀) | Cellular Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|---|
Unsubstituted pyrrolidine | 2.1 | 15 min | 850 nM | 12.5 |
3-Methylpyrrolidine | 2.8 | 42 min | 210 nM | 18.7 |
2,3-Dimethylpyrrolidine | 3.3 | 68 min | 180 nM | 22.4 |
This compound exhibits significant promise in androgen receptor (AR)-driven pathologies due to its structural similarity to clinical-stage Selective Androgen Receptor Modulators (SARMs). Key mechanisms include:
Prostate Cancer Intervention: Molecular docking studies of benzonitrile derivatives reveal high-affinity binding (IC₅₀: 1–10 nM) to AR’s ligand-binding domain (LBD), particularly within subpockets lined by Leu701, Met780, and Leu873. This disrupts androgen-driven proliferative signaling in malignancies like prostate cancer. Notably, catechins like EGCG (binding affinity: -9.4 kcal/mol to p38 MAPK) share analogous benzonitrile-like spatial targeting, validating this scaffold’s relevance in oncology [5] [6].
Tissue-Selective Agonism: The 3-methylpyrrolidine configuration enables differential AR activation in muscle versus prostate tissue. Analogues such as 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (compound 2f) demonstrate in vivo myoanabolic effects without prostate enlargement—addressing a key limitation of conventional androgen therapy [6] [8].
Breast Cancer Applications: Patent US20160347717 highlights tetrasubstituted benzonitriles as estrogen receptor (ER) antagonists, indicating potential utility in ER⁺ breast cancer. The scaffold’s adaptability allows tuning for ER versus AR selectivity via substituent engineering [8].
Multi-Target Engagement: Beyond nuclear receptors, this scaffold inhibits kinases like p38 MAPK (binding affinity: -8.1 to -9.4 kcal/mol for catechins), a driver of cancer cell survival and inflammation. The nitrile group coordinates catalytic lysines, while the pyrrolidine nitrogen forms salt bridges with aspartate residues in the ATP-binding pocket [5].
Table 3: Key Molecular Targets of 3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile Analogues
Target Protein | Biological Function | Binding Affinity | Therapeutic Implication |
---|---|---|---|
Androgen Receptor (5T8E) | Transcriptional regulation of growth genes | IC₅₀: 1.3–210 nM | Prostate cancer, muscle wasting |
p38 MAPK (1KV2) | Stress-activated kinase signaling | ΔG: -8.1 to -9.4 kcal/mol | Anti-metastatic, anti-proliferative effects |
Estrogen Receptor α | Hormone-dependent proliferation | Kd: 15–200 nM* | Breast cancer therapy |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: